![molecular formula C18H20FN3OS B11057208 1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057208.png)
1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrazolo[3,4-d][1,3]thiazine core, which is known for its potential biological activities
Preparation Methods
The synthesis of 1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Thiazine ring formation: The pyrazole intermediate can then be reacted with a thiourea derivative to form the thiazine ring.
Introduction of substituents: The cyclohexyl, fluorophenyl, and methyl groups can be introduced through various substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: It may have potential therapeutic applications due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:
1-cyclohexyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and biological activity.
1-cyclohexyl-4-(4-bromophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one:
1-cyclohexyl-4-(4-iodophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: Iodine substitution may lead to different chemical and biological properties compared to the fluorine-substituted compound.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological behaviors.
Properties
Molecular Formula |
C18H20FN3OS |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H20FN3OS/c1-11-20-17-15(16(24-11)12-7-9-13(19)10-8-12)18(23)21-22(17)14-5-3-2-4-6-14/h7-10,14,16H,2-6H2,1H3,(H,21,23) |
InChI Key |
QSJDIASRIAVKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)F)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide](/img/structure/B11057131.png)
![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)
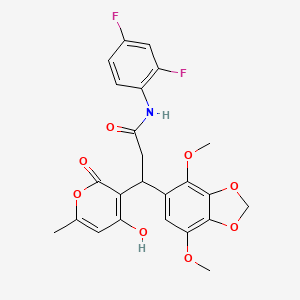
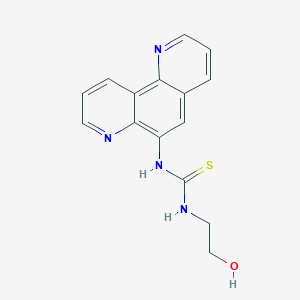
![methyl 4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11057144.png)
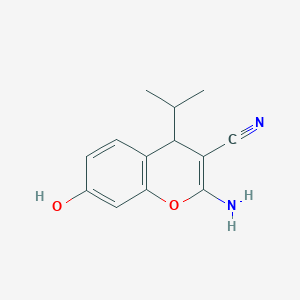
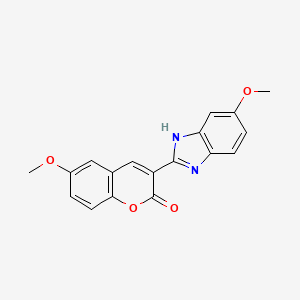
![ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11057158.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11057169.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)
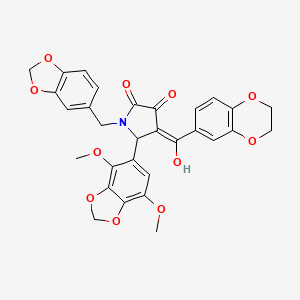
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
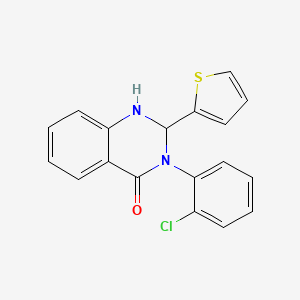
![(5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057206.png)
